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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the known and potential
off-target effects of L-364,918 (also known as Devazepide or L-364,718), a potent and selective
cholecystokinin-1 (CCK1) receptor antagonist. This document is intended to assist researchers
in designing experiments, interpreting data, and troubleshooting potential issues related to the
use of this compound.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of L-364,9187?

L-364,918 is a nonpeptide, competitive antagonist of the cholecystokinin-1 (CCK1) receptor. It
binds with very high affinity to the CCK1 receptor, thereby blocking the physiological effects of
cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal and central
nervous system functions, including satiety, gallbladder contraction, and pancreatic enzyme
secretion.

Q2: How selective is L-364,918 for the CCK1 receptor?
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L-364,918 displays a high degree of selectivity for the CCK1 receptor over the CCK2 (gastrin)
receptor. This selectivity allows for the specific investigation of CCK1 receptor-mediated
pathways.

Q3: Are there any known off-target binding interactions for L-364,9187?

Based on available public data, L-364,918 is highly selective. One study demonstrated that L-
364,718 did not inhibit the binding of radiolabeled ligands for the following receptors in guinea
pig pancreatic acini: vasoactive intestinal peptide, secretin, bombesin, substance P, or
muscarinic receptors (as indicated by N-methylscopolamine binding). Furthermore, another
study in chickens showed that L-364,718 has a very low affinity (Ki > 10,000 nM) for central
benzodiazepine binding sites, despite its benzodiazepine-based chemical structure.

However, it is crucial to note that a comprehensive screening of L-364,918 against a broad
panel of receptors, ion channels, and kinases at various concentrations is not publicly
available. Therefore, the possibility of off-target interactions at concentrations significantly
higher than its CCK1 receptor Ki cannot be entirely excluded.

Q4: What are the potential on-target, but potentially unintended, physiological effects of L-
364,918?

Prolonged blockade of the CCK1 receptor can lead to physiological consequences that may be
considered "off-target” in the context of a specific experimental goal. The most notable of these
is cholelithogenesis (gallstone formation). This is a direct result of the intended on-target effect
of inhibiting CCK-induced gallbladder contraction, which leads to bile stasis and an increased
propensity for cholesterol crystallization.

Q5: Has L-364,918 been observed to have any unexpected cellular effects?

Yes, one study has reported that devazepide can induce apoptosis in Ewing tumor cells and
inhibit their growth in vitro and in vivo. It is currently unclear whether this is an on-target effect
due to the potential expression of CCK1 receptors on these tumor cells or a true off-target
effect mediated by an unknown molecular target. Researchers studying the anti-cancer
properties of L-364,918 should investigate the CCK1 receptor status of their cell models.

Quantitative Data Summary
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The following tables summarize the known binding affinities and functional potencies of L-
364,918 for its primary target, the CCK1 receptor, and its low affinity for the benzodiazepine
binding site.

Table 1: Binding Affinity and Functional Potency of L-364,918 at CCK Receptors

Species/Tissue Assay Type Parameter Value

Radioligand Binding

Rat Pancreas Ki 0.08 nM
(CCK1)
) ) Radioligand Binding )
Guinea Pig Pancreas Ki 0.1 nM
(CCK1)
Guinea Pig Gastric Radioligand Binding )
Ki 450 nM
Glands (CCK2)
) ) Radioligand Binding )
Chicken Brain Ki >10,000 nM
(BZD)

Data compiled from publicly available research.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CCK1 Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound like
L-364,918 for the CCKL1 receptor.

o Receptor Source: Prepare cell membranes from a cell line stably expressing the human
CCK1 receptor (e.g., CHO-K1 cells) or from tissues known to have high CCK1 receptor
density (e.g., rat pancreas).

« Radioligand: Use a high-affinity, radiolabeled CCK1 receptor agonist or antagonist, such as
[1251]CCK-8.

o Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 5
mM MgClI2, 1 mM EGTA, and 0.1% BSA).
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Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the
radioligand (typically at or below its Kd), and a range of concentrations of L-364,918. Include
control wells for total binding (no competitor) and non-specific binding (a high concentration
of a known CCK1 antagonist).

Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to
reach binding equilibrium (e.g., 60-90 minutes).

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass
fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold wash buffer to remove
unbound radioactivity.

Detection: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific
binding as a percentage of total binding against the logarithm of the L-364,918
concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve
and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Visualizations
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Caption: CCK1 Receptor Signaling and L-364,918 Inhibition.
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Caption: Troubleshooting Workflow for Unexpected Results.

¢ To cite this document: BenchChem. [L-364,918 Technical Support Center: Investigating
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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